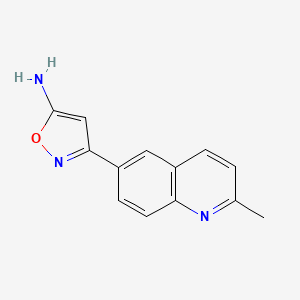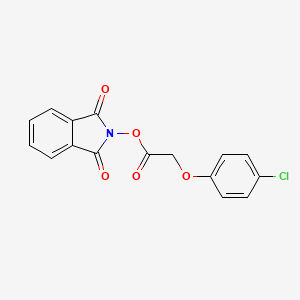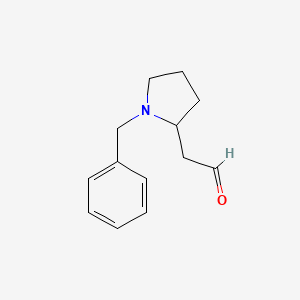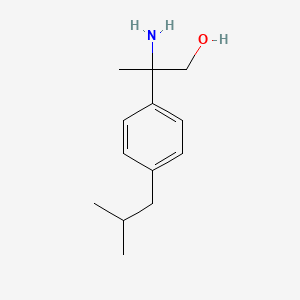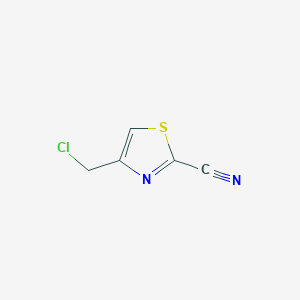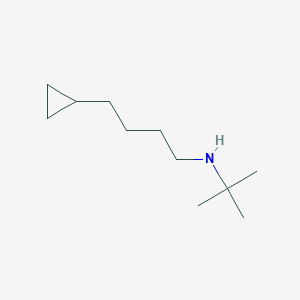
n-(Tert-butyl)-4-cyclopropylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Tert-butyl)-4-cyclopropylbutan-1-amine: is an organic compound that features a tert-butyl group, a cyclopropyl group, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: One common method for synthesizing n-(tert-butyl)-4-cyclopropylbutan-1-amine involves the reaction of 4-cyclopropylbutan-1-amine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Alternative Method: Another approach involves the use of tert-butyl nitrite as a carbon source.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and safety considerations.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: tert-butyl nitrite, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Chemistry:
- n-(Tert-butyl)-4-cyclopropylbutan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology:
- The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine:
- Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer .
Industry:
- This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of n-(tert-butyl)-4-cyclopropylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
n-(Tert-butyl)-4-cyclopropylbutan-1-amine: can be compared with other amines that contain tert-butyl and cyclopropyl groups, such as tert-butylamine and cyclopropylamine.
Uniqueness:
- The presence of both tert-butyl and cyclopropyl groups in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-tert-butyl-4-cyclopropylbutan-1-amine |
InChI |
InChI=1S/C11H23N/c1-11(2,3)12-9-5-4-6-10-7-8-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
IHWVSIOXJJGZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


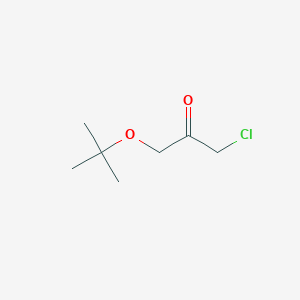
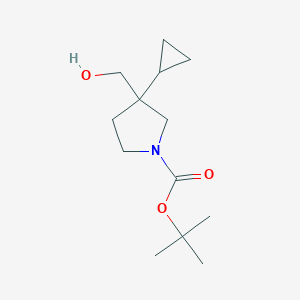
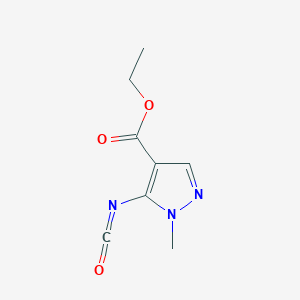
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)

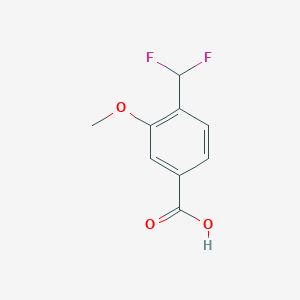
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13573473.png)
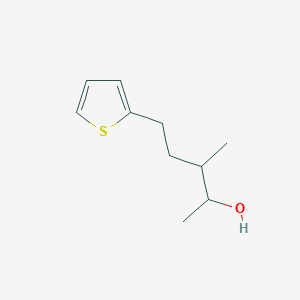
![2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B13573492.png)
